4-(Pyridin-4-yl)oxazole
Overview
Description
Synthesis Analysis
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The synthesis of oxazole derivatives involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .Scientific Research Applications
Fungicidal Activity
4-(Pyridin-4-yl)oxazole derivatives have shown potential in fungicidal activities. For instance, certain triazole derivatives containing oxime ether and phenoxy pyridine moieties, which include the 4-pyridyl group, demonstrated moderate to high fungicidal activities against various phytopathogens (Bai et al., 2020).
Optoelectronic Properties
Oxazole derivatives, including 4-(Pyridin-4-yl)oxazole, have been used in the development of high-efficiency fluorescent OLEDs. These compounds, due to their photophysical and electrochemical properties, are promising for applications in optoelectronics (Xing et al., 2017).
Plant Growth Research
In physiological research, especially in the study of plant growth, 4-pyridine derivatives like 4-(Pyridin-4-yl)oxazole have been employed as tools. They offer insights into the regulation of terpenoid metabolism, which is related to plant growth processes (Grossmann, 1990).
Antimicrobial Activities
Some 4-(Pyridin-4-yl)oxazole derivatives have been explored for their antimicrobial activities. These derivatives, after undergoing various chemical reactions, showed good or moderate antimicrobial activity against certain pathogens (Bayrak et al., 2009).
Corrosion Inhibition
Compounds like Schiff’s bases of pyridyl substituted triazoles, which include the 4-(Pyridin-4-yl)oxazole structure, have been studied as corrosion inhibitors. They have shown effectiveness in protecting mild steel in hydrochloric acid solutions (Ansari et al., 2014).
properties
IUPAC Name |
4-pyridin-4-yl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-3-9-4-2-7(1)8-5-11-6-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFKBWMKSZUJEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=COC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663711 | |
Record name | 4-(1,3-Oxazol-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-4-yl)oxazole | |
CAS RN |
681135-59-1 | |
Record name | 4-(1,3-Oxazol-4-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60663711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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